molecular formula C14H10F3N3O2S B3848395 2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide

2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B3848395
M. Wt: 341.31 g/mol
InChI Key: XDLUYIYGSDXMIT-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide” appears to contain several functional groups including an oxo group, a hydrazino group, a phenyl group, and a trifluoromethyl group . These groups could potentially confer a variety of chemical properties to the compound.


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. For example, the oxo group might be involved in redox reactions, the hydrazino group could participate in condensation reactions, and the trifluoromethyl group might undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound such as its melting point, boiling point, solubility, and reactivity are determined by its molecular structure. Without specific data for this compound, I can’t provide a detailed analysis of its physical and chemical properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some general precautions should be taken while handling chemical compounds, including using appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future research directions for a compound depend on its potential applications. This could include further studies to fully elucidate its physical and chemical properties, investigations into its biological activity, or the development of new synthetic routes .

properties

IUPAC Name

N'-[(E)-thiophen-2-ylmethylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O2S/c15-14(16,17)9-3-1-4-10(7-9)19-12(21)13(22)20-18-8-11-5-2-6-23-11/h1-8H,(H,19,21)(H,20,22)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLUYIYGSDXMIT-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NN=CC2=CC=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-thiophen-2-ylmethylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 3
2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 4
2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 5
2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 6
2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide

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